1-(3-Phenoxypropyl)imidazole

Übersicht

Beschreibung

1-(3-Phenoxypropyl)imidazole is a chemical compound with the molecular formula C12H14N2O . It is an imidazole derivative, which is a class of organic compounds known for their five-membered heterocyclic ring structure containing three carbon atoms, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their wide range of applications . The synthesis of 1-(3-Phenoxypropyl)imidazole specifically is not detailed in the sources available, but general methods for the synthesis of substituted imidazoles involve the formation of bonds during the construction of the imidazole ring . These methods are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of 1-(3-Phenoxypropyl)imidazole consists of a five-membered imidazole ring attached to a phenoxypropyl group . The imidazole ring is a key component of this compound, featuring two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis

Imidazole derivatives, including 1-(3-Phenoxypropyl)imidazole, are known to participate in a variety of chemical reactions. These reactions often involve the formation or breaking of bonds within the imidazole ring structure . The specific chemical reactions involving 1-(3-Phenoxypropyl)imidazole are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen

Medicine

Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the creation of anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Synthetic Chemistry

Imidazole derivatives are used in synthetic chemistry . There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

Agriculture

Imidazole derivatives also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Green Chemistry

In the field of green chemistry and organometallic catalysis, imidazoles have extended their application as ionic liquids and N-heterocyclic carbenes (NHCs) .

Material Science

1-(3-Trimethoxysilylpropyl)imidazole is an important organosilicon precursor used to obtain immobilized ionic liquids, functionalize the surface of oxide particles, and in sol–gel technologies .

Dyes for Solar Cells and Other Optical Applications

Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Functional Materials

Imidazoles are also used in the creation of functional materials . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Catalysis

Imidazoles have found their use in catalysis . Anitha and Sankari reported a novel NHC catalyst for synthesizing substituted imidazole derivatives .

Ultrasound-Assisted Synthesis

Imidazole compounds can be synthesized using ultrasound-assisted modified syntheses . This method offers milder conditions, greater yields, and more significantly, higher atom economy and better eco-compatibility that conform to the principles of green chemistry .

Pharmaceuticals and Agrochemicals

Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They play a pivotal role in the synthesis of biologically active molecules .

Diverse Multicomponent Reactions

Imidazole derivatives are used in diverse multicomponent reactions conducted under different conditions . They highlight the role of catalysts and diverse conditions, optimizing synthetic efficiency .

Zukünftige Richtungen

Recent advances in the synthesis of imidazoles highlight the importance of developing novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications . This suggests that future research may focus on improving the synthesis methods for compounds like 1-(3-Phenoxypropyl)imidazole and exploring their potential applications.

Eigenschaften

IUPAC Name |

1-(3-phenoxypropyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-5-12(6-3-1)15-10-4-8-14-9-7-13-11-14/h1-3,5-7,9,11H,4,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQUYCHMYGBJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301138 | |

| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198357 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-Phenoxypropyl)imidazole | |

CAS RN |

62838-60-2 | |

| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62838-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

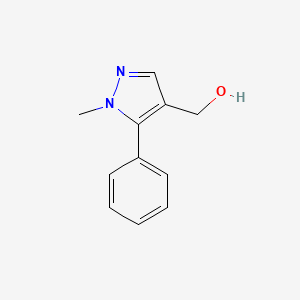

![[1-benzyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B1363966.png)